NPEC-caged-noradrenalin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

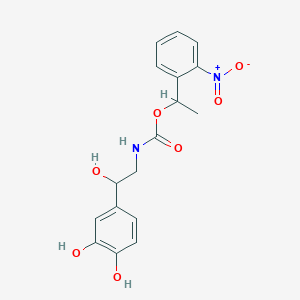

NPEC-caged-noradrenalin is a compound where noradrenalin is caged with the photosensitive 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group . This caging allows for the controlled release of noradrenalin upon exposure to light, making it a valuable tool in neurochemical research.

准备方法

The synthesis of NPEC-caged-noradrenalin involves the reaction of noradrenalin with 1-(2-nitrophenyl)ethoxycarbonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using chromatographic techniques to achieve a purity of over 98% .

化学反应分析

NPEC-caged-noradrenalin primarily undergoes photolysis, where exposure to light cleaves the NPEC group, releasing free noradrenalin . This reaction is highly specific and can be controlled by adjusting the wavelength and intensity of the light source. The major product of this reaction is noradrenalin, which can then participate in various biochemical pathways.

科学研究应用

Controlled Release Mechanism

The primary application of NPEC-caged-noradrenalin lies in its ability to release noradrenalin upon exposure to specific wavelengths of light. This feature enables researchers to study the effects of noradrenalin on neuronal activity without the confounding effects of mechanical disturbances or chemical interference.

- Photolysis : The process of photolysis allows for the rapid release of noradrenalin, providing insights into its role in neural signaling pathways. Studies have shown that photolytic uncaging can be achieved with high temporal resolution, enabling researchers to investigate the kinetics of receptor activation and neurotransmitter dynamics in real-time .

Case Studies and Experimental Findings

- Investigating Adrenergic Circuits : Recent studies have employed this compound to probe adrenergic circuits in mouse brain slices. By using whole-cell patch-clamp recordings, researchers demonstrated that photoactivation of this compound led to a significant decrease in action potential firing rates in locus coeruleus neurons, confirming the compound's effectiveness as a specific phototrigger for noradrenalin .

- Monitoring Endogenous Release : A notable application involved the use of genetically encoded fluorescent sensors alongside this compound to monitor endogenous noradrenalin release. In this study, researchers were able to visualize and quantify noradrenalin dynamics in live zebrafish and mouse models, demonstrating the compound's utility in studying physiological responses to stimuli .

- Kinetic Analysis : The caged compound has also been utilized to perform kinetic analyses of receptor activation. By applying light pulses, researchers could isolate the effects of noradrenalin on various adrenergic receptors, shedding light on the mechanisms underlying neurotransmitter signaling and receptor interactions .

Experimental Versatility

This compound is soluble in solvents like DMSO and ethanol, enhancing its compatibility with various experimental setups. This versatility allows for its use in different types of biological assays, including:

- Cellular Signaling Pathway Analysis : Researchers can investigate how noradrenalin influences intracellular signaling pathways by using this compound in combination with other pharmacological agents.

- Network Connectivity Studies : The ability to temporally control neurotransmitter release enables studies on neural network connectivity and communication between different neuronal populations .

作用机制

The mechanism of action of NPEC-caged-noradrenalin involves the photolytic release of noradrenalin, which then interacts with adrenergic receptors in the nervous system . Noradrenalin acts on both alpha and beta adrenergic receptors, modulating various physiological responses such as heart rate, blood pressure, and neuronal excitability . The caging group ensures that noradrenalin is inactive until it is released by light, providing precise control over its activity.

相似化合物的比较

Similar compounds to NPEC-caged-noradrenalin include other caged neurotransmitters such as NPEC-caged-serotonin and NPEC-caged-glutamate . These compounds also use the NPEC group to control the release of their respective neurotransmitters. this compound is unique in its ability to specifically target adrenergic receptors, making it particularly useful for studies involving the sympathetic nervous system .

生物活性

NPEC-caged-noradrenaline (NPEC-NE) is a photolabile compound that serves as a tool in neuroscience to study the dynamics of noradrenaline (norepinephrine, NE) release and its biological effects. This compound is designed to be activated by light, allowing for precise spatial and temporal control over NE signaling in biological systems. This article reviews the biological activity of NPEC-caged-noradrenaline, highlighting its mechanisms of action, experimental findings, and implications for research.

NPEC-caged-noradrenaline operates through a photochemical reaction wherein exposure to specific wavelengths of light (typically around 405 nm) leads to the uncaging of noradrenaline. This process releases NE in a controlled manner, enabling researchers to investigate its effects on neuronal activity and signaling pathways without the confounding factors associated with continuous drug application.

Case Studies and Research Applications

-

In Vivo Studies :

- A study utilized NPEC-NE to investigate the release dynamics of noradrenaline in genetically modified HEK293T cells expressing NE sensors. The application of 405 nm light resulted in a rapid increase in fluorescence, indicating successful uncaging and release of NE. This allowed for real-time monitoring of NE dynamics in response to electrical stimulation .

-

Neuronal Response :

- In another experiment, acute brain slices from mice were treated with NPEC-NE. Upon light activation, there was a significant outward current observed in both GRAB NE1m-expressing neurons and control neurons, demonstrating that NPEC-NE effectively mimics endogenous NE release . The study measured the concentration of NE released during electrical stimulation, estimating an average concentration of approximately 0.17 μM after two pulses at 20 Hz .

- Specificity and Sensitivity :

Data Summary

The following table summarizes key findings from studies utilizing NPEC-caged-noradrenaline:

Implications for Research

The ability to control the release of noradrenaline with high precision using NPEC-caged compounds has significant implications for neuroscience research. It allows scientists to dissect the roles of NE in various physiological processes such as stress responses, memory formation, and attention mechanisms.

Future Directions

Further research may explore:

- Longitudinal Studies : Investigating chronic effects of repeated NE uncaging on neuronal plasticity.

- Pathophysiological Models : Utilizing NPEC-NE in models of neurodegenerative diseases or psychiatric disorders to understand dysregulation in noradrenergic signaling.

- Combination with Other Modalities : Integrating NPEC-caged compounds with optogenetics or other pharmacological tools to create more comprehensive models of neurotransmitter dynamics.

属性

IUPAC Name |

1-(2-nitrophenyl)ethyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O7/c1-10(12-4-2-3-5-13(12)19(24)25)26-17(23)18-9-16(22)11-6-7-14(20)15(21)8-11/h2-8,10,16,20-22H,9H2,1H3,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSOVAJKABVLMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCC(C2=CC(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。